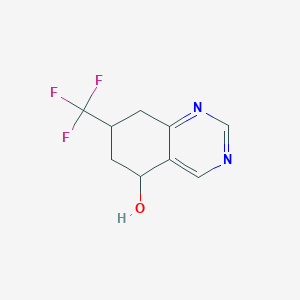
3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride: is a heterocyclic organic compound with the molecular formula C10H10N4.HCl and a molecular weight of 222.67414 g/mol. This compound is known for its unique structure, which includes a naphthyridine ring system substituted with a methyl group and a carboximidamide group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 3-methyl-1,6-naphthyridine with suitable reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methyl-1,6-naphthyridine-2-carboximidamide
- 1,6-Naphthyridine-2-carboximidamide hydrochloride
- 3-Methyl-1,6-naphthyridine-2-carboximidamidehydrochloride
Comparison: Compared to similar compounds, 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Properties
CAS No. |
1179359-69-3 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-methyl-1,6-naphthyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c1-6-4-7-5-13-3-2-8(7)14-9(6)10(11)12;/h2-5H,1H3,(H3,11,12);1H |
InChI Key |
AACGBNMWPVIYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)N=C1C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


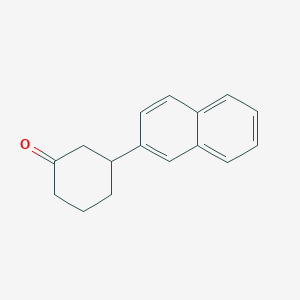

![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
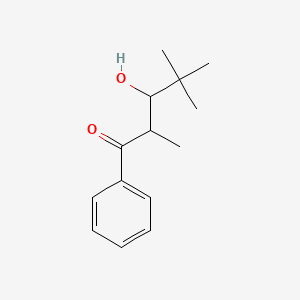
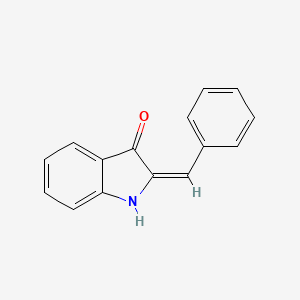
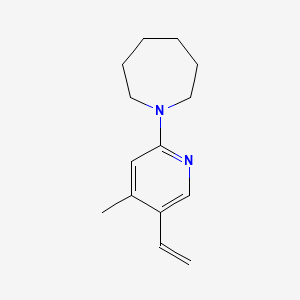


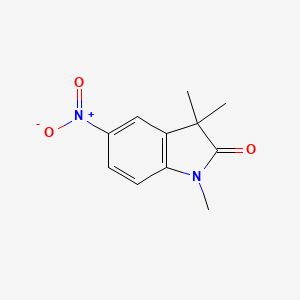

![6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)

